Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-
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Overview
Description
Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves the reaction of 1-methyl-4-nitro-1H-imidazole-5-thiol with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various bases and acids. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted imidazole derivatives .
Scientific Research Applications
Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-methyl-4-nitro-1H-imidazole-5-thiol
- 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile
- 3-(1H-imidazol-1-yl)propanenitrile
Uniqueness
Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
110592-13-7 |
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Molecular Formula |
C7H8N4O2S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
3-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]propanenitrile |
InChI |
InChI=1S/C7H8N4O2S/c1-5-9-6(11(12)13)7(10-5)14-4-2-3-8/h2,4H2,1H3,(H,9,10) |
InChI Key |
OADGSVVRRZRAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCCC#N |
Origin of Product |
United States |
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